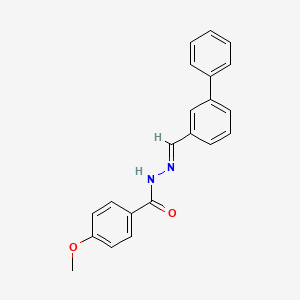
N-(2,3-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related triazine and triazol derivatives involves key intermediates that are structurally similar to N-(2,3-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide. These processes are characterized by reactions that yield compounds with confirmed structures via 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy, with molecular structures further analyzed using single-crystal X-ray diffraction and density functional theory (DFT) calculations (Geng et al., 2023).
Molecular Structure Analysis
The molecular structure of similar compounds has been thoroughly investigated using DFT and experimental methods like FT-IR and FT-Raman spectroscopy. These studies reveal insights into the molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties, aiding in understanding the structural and electronic configuration of such compounds (El-Azab et al., 2016).
Chemical Reactions and Properties
Research into the chemical reactions of N-(2,3-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide analogs includes synthesis from 4-amino-4H-1,2,4-triazole derivatives, showcasing the versatility and reactivity of the triazole ring in forming various substituted phenyl and acetamide derivatives, characterized by spectroscopic methods (Panchal & Patel, 2011).
Physical Properties Analysis
Physical properties such as crystalline structure and hydrogen bonding patterns are critical in understanding the compound's behavior in solid state. Studies on closely related compounds have shown that molecules are linked into infinite chains through N-H⋯O hydrogen bonding, providing insight into the solid-state arrangements and intermolecular interactions (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity constants (pKa values) and electronic properties of similar acetamide derivatives, have been determined via UV spectroscopic studies and quantum chemical calculations. These studies help in understanding the electronic structure and reactivity of the compounds (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibition
Research on new synthetic 1,2,4-triazole derivatives, including N-aryl derivatives of related compounds, has demonstrated moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have been found to display potent inhibitory potential, making them relevant for studies related to neurodegenerative diseases such as Alzheimer's (Riaz et al., 2020).
Antitumor Activity
Another study focused on the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues, showing broad spectrum antitumor activity. These compounds, featuring different acetamide derivatives, have been evaluated for their in vitro antitumor activity, revealing promising results against various cancer cell lines (Al-Suwaidan et al., 2016).
Molecular Docking and Structure Analysis
Studies have also involved molecular docking and structural analysis of related compounds, providing insights into their interaction with biological targets. For instance, vibrational spectroscopy and molecular docking studies on specific acetamide derivatives have highlighted their potential interactions with biological receptors, suggesting implications for drug design and therapeutic applications (El-Azab et al., 2016).
Biological Screening
Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have undergone screening for antibacterial, antifungal, and anthelmintic activity, demonstrating significant biological activities. This research not only sheds light on their potential as antimicrobial agents but also explores their application in forensic science for fingerprint analysis (Khan et al., 2019).
Enzyme Inhibition
A novel synthesis method for 1,2,4-triazole-derived compounds has been developed, leading to the discovery of compounds with notable enzyme inhibitory potentials against various enzymes like AChE, BChE, urease, and α-glucosidase. This work identifies cheaper bioactive triazole amides as promising lead molecules for future drug development (Riaz et al., 2020).
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-4-3-5-10(9(8)2)15-11(17)6-18-12-13-7-14-16-12/h3-5,7H,6H2,1-2H3,(H,15,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPILKPKLHVRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)


![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)
![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5542670.png)
![N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5542672.png)
![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)


![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)
![1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5542720.png)
![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)
![N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)